2-(2-Aminoethyl)-4-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-4-chloropyridin-3-amine is an organic compound that features a pyridine ring substituted with an aminoethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-4-chloropyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a 4-chloropyridine derivative reacts with an aminoethyl group under basic conditions. The reaction can be facilitated by using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-4-chloropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-4-chloropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-4-chloropyridin-3-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylpyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloropyridine: Lacks the aminoethyl group, limiting its potential interactions with biological targets.
2-(2-Aminoethyl)pyridine-3-amine: Similar structure but without the chlorine atom, which may influence its chemical and biological properties.
Uniqueness
2-(2-Aminoethyl)-4-chloropyridin-3-amine is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4-chloropyridin-3-amine |
InChI |
InChI=1S/C7H10ClN3/c8-5-2-4-11-6(1-3-9)7(5)10/h2,4H,1,3,9-10H2 |
InChI Key |
MDBPDJVQBBUACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.